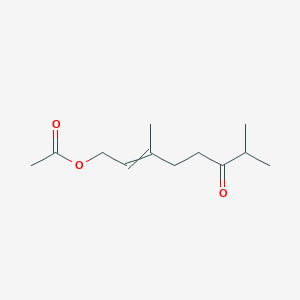phosphanium perchlorate CAS No. 89982-33-2](/img/structure/B14384328.png)
[(Anthracen-9-yl)methyl](triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-9-yl)methylphosphanium perchlorate is a chemical compound that features an anthracene moiety attached to a triphenylphosphonium group, with a perchlorate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium perchlorate typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a suitable oxidizing agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-9-yl)methylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Phosphine oxide derivatives
Substitution: Various substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
(Anthracen-9-yl)methylphosphanium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Wirkmechanismus
The mechanism of action of (Anthracen-9-yl)methylphosphanium perchlorate involves its interaction with molecular targets through its anthracene and triphenylphosphonium moieties. The anthracene group can participate in π-π stacking interactions, while the triphenylphosphonium group can interact with negatively charged cellular components. These interactions can lead to changes in cellular processes, making the compound useful in various applications such as photodynamic therapy and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthracenemethanol: A precursor to (Anthracen-9-yl)methylphosphanium perchlorate, used in similar applications.
Triphenylphosphine: A common reagent in organic synthesis, often used to prepare phosphonium salts.
Anthracene derivatives: Various substituted anthracenes used in photophysical studies and organic electronics.
Uniqueness
(Anthracen-9-yl)methylphosphanium perchlorate is unique due to its combination of an anthracene moiety and a triphenylphosphonium group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with light and biological systems.
Eigenschaften
CAS-Nummer |
89982-33-2 |
|---|---|
Molekularformel |
C33H26ClO4P |
Molekulargewicht |
553.0 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C33H26P.ClHO4/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;2-1(3,4)5/h1-24H,25H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DKUZMVCYBCRIDE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



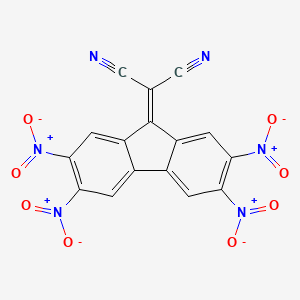
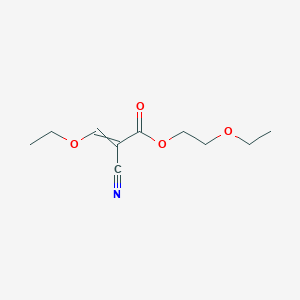
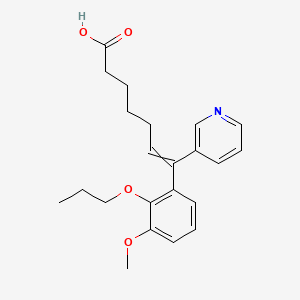
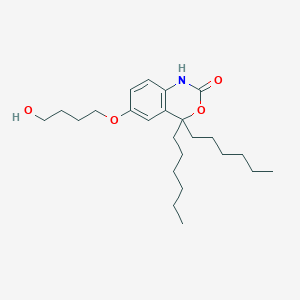
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)



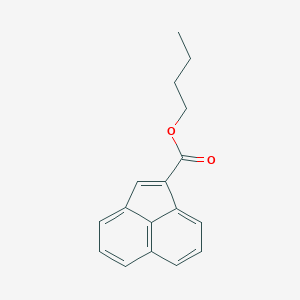
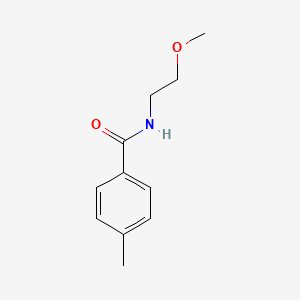
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)
